

Application Notes and Protocols for Oral Administration of MLN8054 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Its oral bioavailability and demonstrated anti-tumor activity in preclinical models have made it a subject of significant interest in cancer research.[1][2][4] These application notes provide a comprehensive overview of the oral administration of MLN8054 in mouse models, including detailed protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving the oral administration of **MLN8054** in mouse models.

Table 1: In Vivo Efficacy of Orally Administered MLN8054 in Human Tumor Xenograft Models



Tumor Model	Mouse Strain	Dosing Regimen	Duration	Tumor Growth Inhibition (TGI)	Reference
HCT-116 (colon)	Nude	10 mg/kg QD	21 days	76%	[5]
HCT-116 (colon)	Nude	30 mg/kg QD	21 days	84%	[5]
PC-3 (prostate)	Nude	10 mg/kg BID	21 days	73-93%	[6]
PC-3 (prostate)	Nude	30 mg/kg BID	21 days	73-93%	[6]
PC-3 (prostate)	Nude	30 mg/kg QD	21 days	81%	[6]
Calu-6 (lung)	Nude	30 mg/kg BID	21 days	Significant inhibition	[7][8]

QD: Once daily; BID: Twice daily

Table 2: Pharmacokinetic and In Vitro Potency of MLN8054



Parameter	Value	Species/Cell Line	Reference
Pharmacokinetics			
Oral Bioavailability	Quantitative	Rat	[7][8]
Terminal Half-life	4 hours	Rat	[7][8]
Brain/Plasma AUC Ratio (30 mg/kg PO)	0.23	Nude Mice	[7]
In Vitro Potency (IC50)			
Aurora A (recombinant)	4 nM	[9]	
Aurora B (recombinant)	172 nM	[9]	_
HCT-116 (colon)	0.11 - 1.43 μΜ	[6]	_
SW480 (colon)	0.11 - 1.43 μΜ	[6]	_
DLD-1 (colon)	0.11 - 1.43 μΜ	[6]	
MCF-7 (breast)	0.11 - 1.43 μΜ	[6]	_
MDA-MB-231 (breast)	0.11 - 1.43 μΜ	[6]	_
Calu-6 (lung)	0.11 - 1.43 μΜ	[6]	_
H460 (lung)	0.11 - 1.43 μΜ	[6]	_
SKOV-3 (ovarian)	0.11 - 1.43 μΜ	[6]	_
PC-3 (prostate)	0.11 - 1.43 μΜ	[6]	_

Experimental Protocols

Protocol 1: Formulation of MLN8054 for Oral Gavage

This protocol describes the preparation of MLN8054 for oral administration to mice.

Materials:



- MLN8054 powder
- 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Captisol®
- Sodium bicarbonate (NaHCO₃)
- Sterile water or saline
- · Vortex mixer
- Sterile tubes

Procedure:

- Vehicle Preparation:
 - For a 10% HP-β-CD solution, dissolve 1 g of HP-β-CD in 10 mL of sterile water. [5][7]
 - For a 15% Captisol solution, dissolve 1.5 g of Captisol in 10 mL of sterile water.
- MLN8054 Suspension:
 - Weigh the required amount of MLN8054 powder.
 - Add the appropriate volume of the prepared vehicle to the MLN8054 powder to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20 g mouse receiving 200 μL).
 - Add sodium bicarbonate to the suspension. A 3.5% NaHCO₃ concentration has been reported.[7][8]
 - Vortex the mixture thoroughly until a uniform suspension is achieved.
- Administration:
 - Administer the suspension to mice via oral gavage using an appropriately sized gavage needle. The volume is typically 100-200 μL per mouse.[5]
 - The suspension should be used immediately after preparation.



Protocol 2: Human Tumor Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the efficacy of orally administered **MLN8054** in a subcutaneous human tumor xenograft model.

Materials:

- Immunocompromised mice (e.g., nude mice)
- Human tumor cells (e.g., HCT-116, PC-3)
- Matrigel (optional)
- Sterile PBS
- Syringes and needles
- Calipers
- MLN8054 formulation (from Protocol 1)
- Vehicle control

Procedure:

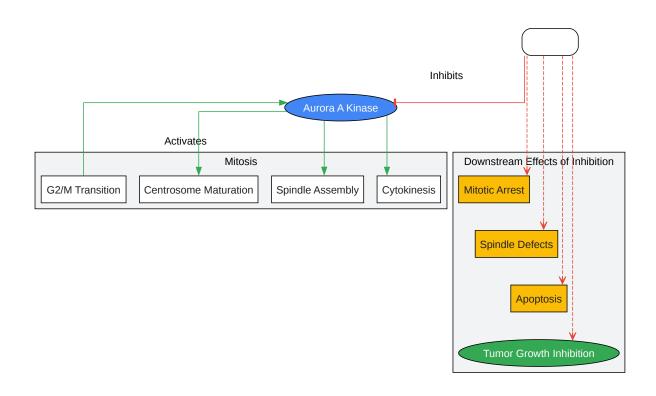
- Tumor Cell Implantation:
 - \circ Harvest cultured human tumor cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of approximately 5-10 x 10⁶ cells per 100-200 μ L.
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Grouping:
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[5]



- Randomize mice into treatment and control groups (typically 8-10 mice per group) with comparable mean tumor volumes.[5]
- Drug Administration:
 - Administer MLN8054 or vehicle control orally according to the desired dosing schedule (e.g., once or twice daily) for the specified duration (e.g., 21 days).[5]
- Monitoring and Endpoint:
 - o Continue to monitor tumor growth and animal body weight throughout the study.
 - The primary endpoint is typically tumor growth inhibition, calculated at the end of the treatment period.
 - Tumor growth can be monitored even after cessation of treatment to assess the durability of the response.[6]

Visualizations Signaling Pathway of Aurora A Kinase and Inhibition by MLN8054



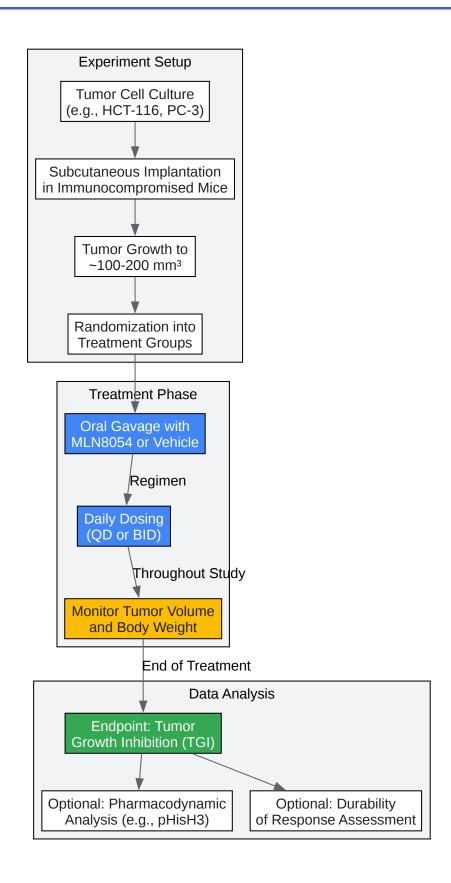


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Caption: **MLN8054** inhibits Aurora A kinase, leading to mitotic arrest and tumor growth inhibition.

Experimental Workflow for Oral MLN8054 Administration in a Mouse Xenograft Model





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Caption: Workflow for evaluating oral MLN8054 efficacy in mouse xenograft models.



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